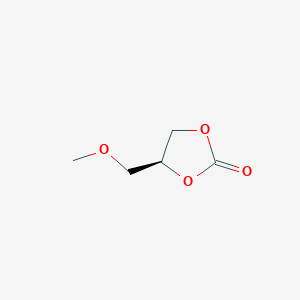

(S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one

説明

特性

IUPAC Name |

(4S)-4-(methoxymethyl)-1,3-dioxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4/c1-7-2-4-3-8-5(6)9-4/h4H,2-3H2,1H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNSGQMOSYDHNHO-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1COC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@H]1COC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00451578 | |

| Record name | (4S)-4-(Methoxymethyl)-1,3-dioxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135682-18-7 | |

| Record name | (4S)-4-(Methoxymethyl)-1,3-dioxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one: Properties, Synthesis, and Applications in Modern Drug Discovery

This guide provides a comprehensive technical overview of (S)-(-)-4-(methoxymethyl)-1,3-dioxolan-2-one, a versatile chiral building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its core chemical properties, provide detailed synthetic methodologies with an emphasis on the rationale behind experimental choices, and explore its applications as a chiral synthon in the synthesis of complex molecular architectures.

Introduction: A Chiral Synthon of Growing Importance

(S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one, also known as (S)-(-)-3-Methoxypropylene Carbonate, is a cyclic carbonate that has emerged as a valuable chiral starting material in asymmetric synthesis. Its rigid 1,3-dioxolan-2-one ring structure, coupled with the defined stereochemistry at the C4 position, allows for a high degree of stereochemical control in a variety of chemical transformations. This makes it an attractive intermediate for the synthesis of enantiomerically pure pharmaceuticals, where the chirality of a molecule is often critical to its therapeutic efficacy and safety.

The methoxymethyl ether functionality provides a stable, non-participating group that influences the steric environment around the chiral center, while the cyclic carbonate moiety offers a site for selective chemical modifications. This combination of features enables its use in the construction of complex chiral molecules, including key fragments of antiviral and antibacterial agents.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of (S)-(-)-4-(methoxymethyl)-1,3-dioxolan-2-one is essential for its effective use in research and development. The following table summarizes its key characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈O₄ | [1] |

| Molecular Weight | 132.12 g/mol | [1] |

| Appearance | Colorless to light orange/yellow clear liquid | [2] |

| Boiling Point | 105-106 °C at 0.9 mm Hg | [3] |

| Density | 1.24 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.437 | [1] |

| CAS Number | 135682-18-7 | [1] |

| Solubility | Soluble in many organic solvents such as alcohols, ketones, and esters. High water solubility. | [4][5] |

Spectroscopic Profile

The structural identity and purity of (S)-(-)-4-(methoxymethyl)-1,3-dioxolan-2-one can be confirmed by standard spectroscopic techniques. Based on data from structurally similar compounds, the following spectral characteristics are expected:

-

¹H NMR (CDCl₃, 400 MHz): The proton spectrum is expected to show characteristic signals for the methoxy group (a singlet around δ 3.4 ppm), the diastereotopic protons of the CH₂O group (two signals between δ 3.5 and 3.8 ppm), the protons on the dioxolanone ring (multiplets between δ 4.3 and 5.0 ppm).

-

¹³C NMR (CDCl₃, 100 MHz): The carbon spectrum will feature a distinctive peak for the carbonate carbonyl carbon around δ 155 ppm. Other expected signals include the methoxy carbon around δ 59 ppm, the CH₂O carbon near δ 70 ppm, and the carbons of the dioxolanone ring between δ 65 and 75 ppm.

-

IR (neat): The infrared spectrum will be dominated by a strong absorption band for the carbonate C=O stretch, typically observed around 1800 cm⁻¹. C-O stretching vibrations are expected in the region of 1200-1000 cm⁻¹.

Synthesis and Reactivity: A Focus on Stereochemical Control

The enantiopure nature of (S)-(-)-4-(methoxymethyl)-1,3-dioxolan-2-one is central to its utility. Its synthesis typically originates from a chiral precursor, with (S)-3-methoxy-1,2-propanediol being a common starting material.

Enantioselective Synthesis

The synthesis of (S)-(-)-4-(methoxymethyl)-1,3-dioxolan-2-one is achieved through the cyclization of (S)-3-methoxy-1,2-propanediol with a suitable carbonylating agent. This process establishes the cyclic carbonate core while preserving the stereochemistry of the starting diol.

Experimental Protocol: Synthesis of (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one

This protocol is an illustrative example based on established methods for the synthesis of cyclic carbonates from diols.

-

Preparation of the Starting Material: The synthesis begins with the preparation of (S)-3-methoxy-1,2-propanediol. This can be achieved through various methods, including the methylation of a protected glycerol derivative.

-

Cyclization Reaction:

-

To a solution of (S)-3-methoxy-1,2-propanediol (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon), add a carbonylating agent such as triphosgene or diethyl carbonate (1.1 equivalents).

-

The reaction is typically carried out in the presence of a base (e.g., pyridine or triethylamine, 2.2 equivalents) to neutralize the acid generated during the reaction.

-

The reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion, which can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture is quenched with water or a dilute aqueous acid solution.

-

The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to afford the pure (S)-(-)-4-(methoxymethyl)-1,3-dioxolan-2-one.

-

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents side reactions with atmospheric moisture and carbon dioxide.

-

Aprotic Solvent: Ensures that the solvent does not participate in the reaction.

-

Base: Essential for scavenging the acidic byproducts (e.g., HCl from triphosgene) that would otherwise protonate the starting material and prevent cyclization.

-

Purification Method: Vacuum distillation is often suitable for liquid products, while column chromatography provides a higher degree of purification if necessary.

Diagram of Synthesis:

Caption: Synthesis of the target compound from its diol precursor.

Reactivity and Role as a Chiral Synthon

The primary utility of (S)-(-)-4-(methoxymethyl)-1,3-dioxolan-2-one lies in its ability to serve as a chiral building block. The stereocenter at C4 directs the stereochemical outcome of reactions at other positions, enabling the synthesis of complex molecules with multiple stereocenters.

Illustrative Reaction: Diastereoselective Alkylation

Diagram of Diastereoselective Alkylation:

Caption: General workflow for diastereoselective alkylation.

Applications in Drug Development: A Gateway to Chiral Pharmaceuticals

The structural motifs present in (S)-(-)-4-(methoxymethyl)-1,3-dioxolan-2-one are found in a number of biologically active molecules. Its ability to introduce chirality makes it a valuable intermediate in the synthesis of enantiomerically pure drugs.

Analogy to Linezolid Synthesis

The oxazolidinone ring is a core structural feature of the antibiotic Linezolid . While not a direct precursor, the synthesis of Linezolid often involves the formation of a chiral oxazolidinone intermediate from an epoxide. The chemistry of (S)-(-)-4-(methoxymethyl)-1,3-dioxolan-2-one is highly relevant to the strategies employed in the synthesis of such oxazolidinone-based drugs. Its use can be envisioned in the synthesis of chiral fragments that are later incorporated into the final drug molecule.

Potential Role in Antiviral Synthesis

The synthesis of nucleoside analogs, a cornerstone of antiviral therapy, often requires chiral building blocks to construct the sugar-like moiety. For instance, the anti-influenza drug Oseltamivir (Tamiflu®) contains a complex cyclohexene ring with multiple stereocenters. Chiral synthons like (S)-(-)-4-(methoxymethyl)-1,3-dioxolan-2-one can serve as starting materials for the stereocontrolled synthesis of key fragments of such complex antiviral agents.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling (S)-(-)-4-(methoxymethyl)-1,3-dioxolan-2-one.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

In case of contact: In case of skin or eye contact, flush with copious amounts of water and seek medical attention.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one is a valuable and versatile chiral building block with significant potential in asymmetric synthesis and drug development. Its well-defined stereochemistry and predictable reactivity make it an excellent choice for the construction of complex, enantiomerically pure molecules. As the demand for stereochemically defined pharmaceuticals continues to grow, the importance of such chiral synthons in the synthetic chemist's toolbox will undoubtedly increase.

References

-

Organic carbonates as green media: from laboratory syntheses to industrial applications. (2025). RSC Green Chemistry.

-

Synthesis of cyclic carbonates from CO2 cycloaddition to bio-based epoxides and glycerol: an overview of recent development. (2023). RSC Sustainability.

-

A New Method for the Oxazolidinone Key Intermediate of Linezolid and its Formal Synthesis. (2025). Bulletin of the Korean Chemical Society.

-

(S)-(-)-4-(Methoxymethyl)-1,3-Dioxolan-2-One 98.0%(GC) | PureSynth. (n.d.). PureSynth.

-

METHOD FOR PREPARING LINEZOLID INTERMEDIATE. (2014). EPO Patent EP2816039B1.

-

Oseltamivir total synthesis. (n.d.). Wikipedia.

-

(S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one | 135682-18-7. (n.d.). TCI Chemicals.

-

A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). (n.d.). ResearchGate.

-

Stereoisomers of oseltamivir - synthesis, in silico prediction and biological evaluation. (2017). Organic & Biomolecular Chemistry.

-

an efficient, highly diastereo- and enantioselective hetero-diels-alder catalyst. preparation of. (n.d.). Organic Syntheses.

-

A new and alternate synthesis of Linezolid: An antibacterial agent. (2011). Der Pharma Chemica.

-

(S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one. (n.d.). TCI Chemicals.

-

VI. 1H and 13C NMR Spectra. (2016). The Royal Society of Chemistry.

-

(S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one 98.0+%, TCI America™. (n.d.). Fisher Scientific.

-

Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®). (n.d.). PMC.

-

Oseltamivir total synthesis. (2026). Grokipedia.

-

3-[4-(2-methoxyethyl)phenoxy]-1,2-propanediol. (2025). ChemSynthesis.

-

Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching. (n.d.). Forschungszentrum Jülich.

-

Integrated Approach to CO2 Capture and Conversion to Cyclic Carbonates under Solvent. (n.d.). OSTI.GOV.

-

Process for preparing 3-methoxy-1-propanol. (n.d.). Google Patents.

-

Synthesis of (-)-Oseltamivir. (2025). ResearchGate.

-

3-Methoxy-1,2-propanediol. (n.d.). PubChem.

-

13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.

-

(S)-(-)-4-(METHOXYMETHYL)-1,3-DIOXOLAN-2-ONE | 135682-18-7. (n.d.). ChemicalBook.

-

Supplementary Information. (n.d.). The Royal Society of Chemistry.

-

1,2-Propanediol, 3-methoxy-. (n.d.). NIST WebBook.

-

(S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one | 135682-18-7. (n.d.). TCI Chemicals.

-

Figure S18. 1 H NMR spectrum of 4-(hydroxymethyl)-1,3-dioxolan-2-one. (n.d.). ResearchGate.

-

New Chemistry of Chiral 1,3-Dioxolan-4-Ones. (2023). MDPI.

-

Supplementary Information. (n.d.). The Royal Society of Chemistry.

-

New Chemistry of Chiral 1,3-Dioxolan-4-Ones. (2023). ResearchGate.

-

3-Methoxy-1,2-propanediol 98%. (n.d.). Sigma-Aldrich.

-

Chapter 12: Organic Chemistry. (n.d.). KnowledgeBoat.

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI.

-

Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. (2024). Beilstein Journals.

-

Advances in Stereoconvergent Catalysis from 2005–2015: Transition-Metal-Mediated Stereoablative Reactions, Dynamic Kinetic Resolutions, and Dynamic Kinetic Asymmetric Transformations. (n.d.). PubMed Central.

-

Syntheses of four D- and L-hexoses via diastereoselective and enantioselective dihydroxylation reactions. (n.d.). PubMed.

-

Enzymatic hydrolysis of organic cyclic carbonates. (1998). PubMed.

-

4-(Hydroxymethyl)-1,3-dioxolan-2-one. (n.d.). Sigma-Aldrich.

Sources

- 1. pure-synth.com [pure-synth.com]

- 2. EP2816039B1 - Method for preparing linezolid intermediate - Google Patents [patents.google.com]

- 3. (S)-(-)-4-(METHOXYMETHYL)-1,3-DIOXOLAN-2-ONE | 135682-18-7 [chemicalbook.com]

- 4. Organic carbonates as green media: from laboratory syntheses to industrial applications - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC00536A [pubs.rsc.org]

- 5. Synthesis of cyclic carbonates from CO 2 cycloaddition to bio-based epoxides and glycerol: an overview of recent development - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03028H [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one, a crucial chiral building block in modern organic synthesis, holds significant value in the pharmaceutical industry for the creation of enantiomerically pure active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of a robust and widely adopted synthetic route to this compound. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental protocol, and present critical data in a clear, accessible format. The causality behind experimental choices is explained to empower researchers with the knowledge to adapt and troubleshoot the synthesis effectively. This document is intended to serve as a practical resource for scientists engaged in pharmaceutical research and development.

Introduction: The Significance of a Chiral Building Block

In the realm of drug development, stereochemistry is paramount. The three-dimensional arrangement of atoms in a molecule can dramatically influence its pharmacological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even harmful. (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one, also known as (S)-(-)-3-Methoxypropylene Carbonate, is a versatile chiral synthon.[1][2] Its utility stems from the presence of a stereocenter and a reactive carbonate moiety, making it an ideal starting material for the synthesis of a wide array of complex chiral molecules.

The core value of this compound lies in its ability to introduce a specific stereochemistry into a target molecule, a critical aspect of modern asymmetric synthesis. This guide focuses on a common and efficient synthetic pathway, starting from the readily available (S)-3-methoxy-1,2-propanediol.

The Synthetic Pathway: A Mechanistic Perspective

The synthesis of (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one is typically achieved through the cyclization of (S)-3-methoxy-1,2-propanediol using a phosgene equivalent. This process involves the formation of a five-membered cyclic carbonate ring.

The chosen synthetic route is a two-step process:

-

Preparation of the Chiral Precursor: The synthesis begins with the preparation of (S)-3-methoxy-1,2-propanediol. While this intermediate can be sourced commercially, understanding its origin from a readily available chiral pool material like (R)-glycidol is instructive. The epoxide ring of (R)-glycidol is opened by methanol under basic or acidic conditions to yield the desired (S)-3-methoxy-1,2-propanediol. This reaction proceeds with high regioselectivity and an inversion of stereochemistry at the attacked carbon.

-

Cyclization to the Target Molecule: The key transformation is the cyclization of the diol with a suitable carbonylating agent. While phosgene itself is highly effective, its extreme toxicity necessitates the use of safer alternatives, known as phosgene equivalents. Common examples include triphosgene, dimethyl carbonate, or diethyl carbonate. The reaction with dimethyl carbonate, catalyzed by a base, is a greener and safer alternative.[3] The reaction proceeds via a transesterification mechanism, where the hydroxyl groups of the diol attack the carbonyl carbon of the carbonate, leading to the formation of the cyclic product and the elimination of methanol.

dot

Caption: Synthetic workflow for (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure the successful synthesis and purification of the target molecule.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| (S)-3-Methoxy-1,2-propanediol | 623-39-2 | C4H10O3 | 106.12 | >98% |

| Dimethyl Carbonate | 616-38-6 | C3H6O3 | 90.08 | Anhydrous, >99% |

| Potassium Carbonate | 584-08-7 | K2CO3 | 138.21 | Anhydrous, >99% |

| Dichloromethane (DCM) | 75-09-2 | CH2Cl2 | 84.93 | Anhydrous, >99.8% |

| Magnesium Sulfate | 7487-88-9 | MgSO4 | 120.37 | Anhydrous |

Step-by-Step Methodology

Step 1: Reaction Setup

-

To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add (S)-3-methoxy-1,2-propanediol (10.61 g, 0.1 mol).[4][5]

-

Add anhydrous dimethyl carbonate (45.04 g, 0.5 mol) and anhydrous potassium carbonate (1.38 g, 0.01 mol) to the flask.

-

Flush the system with nitrogen for 10 minutes to ensure an inert atmosphere.

Step 2: Reaction

-

Heat the reaction mixture to reflux (approximately 90-95 °C) with vigorous stirring.

-

Maintain the reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Step 3: Work-up and Isolation

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the potassium carbonate catalyst.

-

Wash the solid catalyst with a small amount of dichloromethane (2 x 10 mL).

-

Combine the filtrate and the washings.

-

Remove the excess dimethyl carbonate and dichloromethane by rotary evaporation under reduced pressure.

Step 4: Purification

-

The crude product is purified by vacuum distillation.

-

Collect the fraction boiling at 105-106 °C at 0.9 mmHg.[6]

-

The purified product should be a colorless to light yellow clear liquid.[1][2]

Characterization

The identity and purity of the synthesized (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS. The enantiomeric excess (ee%) should be determined using chiral GC or HPLC.

Data Summary and Expected Results

| Parameter | Expected Value |

| Appearance | Colorless to light yellow clear liquid[1][2] |

| Molecular Formula | C5H8O4[1] |

| Molecular Weight | 132.12 g/mol [1] |

| Boiling Point | 105-106 °C / 0.9 mmHg[6] |

| Density | 1.24 g/mL at 25 °C[6] |

| Refractive Index (n20/D) | 1.437[6] |

| Purity (GC) | >98.0%[2] |

| Enantiomeric Excess (ee%) | >98.0% |

| Yield | 80-90% |

dot

Caption: Logical flow of the synthesis and purification process.

Safety and Handling

-

Dimethyl Carbonate: Flammable liquid and vapor. Handle in a well-ventilated fume hood.

-

Dichloromethane: Suspected of causing cancer. Use appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Potassium Carbonate: Causes skin and eye irritation. Avoid inhalation of dust.

-

The reaction should be carried out under an inert atmosphere to prevent side reactions.

-

All glassware should be thoroughly dried before use.

Conclusion

The synthesis of (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one via the cyclization of (S)-3-methoxy-1,2-propanediol with dimethyl carbonate is an efficient, safe, and scalable method. This guide provides a detailed and practical framework for its preparation, emphasizing the mechanistic rationale and a self-validating experimental protocol. By understanding the core principles and adhering to the outlined procedures, researchers can reliably produce this valuable chiral building block for their drug discovery and development endeavors.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

NIST. (n.d.). 1,2-Propanediol, 3-methoxy-. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4‐(phenoxymethyl)‐1,3‐dioxolan‐2‐one. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 4-METHYL-1,3-DIOXOLAN-2-ONE | CAS 108-32-7. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1,2-Propanediol, 3-methoxy- (CAS 623-39-2). Retrieved from [Link]

-

Ataman Kimya. (n.d.). 4-METHYL-1,3-DIOXOLAN-2-ONE. Retrieved from [Link]

-

PMC. (n.d.). Catalytic Enantioselective Synthesis of α-Difunctionalized Cyclic Sulfones. Retrieved from [Link]

- Google Patents. (n.d.). Process for producing 4-hydroxymethyl-1,3-dioxolan-2-one.

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methoxy-1,2-propanediol. Retrieved from [Link]

-

MDPI. (2023). New Chemistry of Chiral 1,3-Dioxolan-4-Ones. Retrieved from [Link]

-

Russian Journal of General Chemistry. (2024). Synthesis, Reactions and Application of 2,2-Dimethyl-4-oxymethyl-1,3-dioxolane (A Review). Retrieved from [Link]

-

Aspira Chemical. (n.d.). Chiral Building Blocks. Retrieved from [Link]

Sources

- 1. (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one | CymitQuimica [cymitquimica.com]

- 2. (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one | 135682-18-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. JP4284802B2 - Process for producing 4-hydroxymethyl-1,3-dioxolan-2-one - Google Patents [patents.google.com]

- 4. 3-Methoxy-1,2-propanediol | C4H10O3 | CID 92822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-甲氧基-1,2-丙二醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. (S)-(-)-4-(METHOXYMETHYL)-1,3-DIOXOLAN-2-ONE | 135682-18-7 [chemicalbook.com]

(S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one CAS number and identifiers

An In-depth Technical Guide to (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one

Abstract

This technical guide provides a comprehensive overview of (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one, a chiral building block of significant interest in modern organic synthesis and drug development. The document delineates its chemical identifiers, physicochemical properties, synthesis considerations, and key applications. Furthermore, it offers detailed safety and handling protocols based on available data for closely related structures. An exemplary experimental workflow is provided to illustrate its practical utility, aimed at researchers, chemists, and professionals in the pharmaceutical and chemical industries.

Core Identifiers and Chemical Properties

(S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one is a chiral cyclic carbonate ester. Its stereochemically defined structure makes it a valuable intermediate for the synthesis of complex enantiomerically pure molecules.

Chemical Identifiers

A consolidated list of identifiers for this compound is presented below, facilitating its unambiguous identification in databases and literature.

| Identifier | Value | Source(s) |

| CAS Number | 135682-18-7 | [1][2][3] |

| Molecular Formula | C₅H₈O₄ | [1][4] |

| Molecular Weight | 132.12 g/mol | [1][4] |

| Synonyms | (S)-(-)-4-(Methoxymethyl)-2-oxo-1,3-dioxolane, (S)-(-)-3-Methoxypropylene Carbonate | [1] |

| MDL Number | MFCD01321302 | [1] |

| InChI Key | DNSGQMOSYDHNHO-UHFFFAOYNA-N | [1] |

| SMILES | COCC1COC(=O)O1 | [1] |

Physicochemical Properties

The physical and chemical properties determine the compound's behavior in various experimental conditions and are crucial for process design and optimization.

| Property | Value | Source(s) |

| Appearance | Colorless to light orange/yellow clear liquid | |

| Purity | Typically >98.0% (by GC) | [5] |

| Boiling Point | 105-106 °C @ 0.9 mmHg | [2] |

| Density | 1.24 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.437 | [2] |

Synthesis and Mechanism

While specific proprietary synthesis routes may vary, cyclic carbonates like (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one are commonly synthesized via the chemical fixation of carbon dioxide (CO₂) with a corresponding epoxide. This approach is considered a green chemistry pathway as it utilizes CO₂, a greenhouse gas, as a C1 building block.

The synthesis would logically proceed from (S)-3-methoxy-1,2-epoxypropane. The reaction is typically catalyzed by a variety of systems, including alkali metal halides, ionic liquids, or metal-organic frameworks. The key mechanistic step involves the nucleophilic attack of the catalyst on the epoxide ring, activating it for subsequent reaction with CO₂, followed by an intramolecular ring-closing step to yield the five-membered dioxolanone ring. The stereochemistry of the starting epoxide is retained throughout the process.

Applications in Research and Drug Development

The primary value of (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one lies in its function as a chiral building block. Chiral molecules are fundamental in drug development, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

-

Asymmetric Synthesis : It serves as a precursor for introducing a specific stereocenter into a target molecule. The cyclic carbonate moiety is a versatile functional group that can undergo various transformations, such as ring-opening reactions with nucleophiles (e.g., amines, azides, thiols), to yield functionalized chiral diols or their derivatives.

-

Polymer Chemistry : Related cyclic carbonates, such as 4-(hydroxymethyl)-1,3-dioxolan-2-one, are used to synthesize hyperbranched polyethers and polyurethanes. By analogy, (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one could be employed as a monomer for the synthesis of novel, biodegradable, and functional polymers with defined stereochemistry.

-

"Green" Solvent Potential : The parent compound, propylene carbonate, is recognized as a polar, aprotic solvent with low toxicity and high biodegradability. Given its structural similarity, (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one may find applications as a specialized chiral solvent or co-solvent in electrochemical applications or for specific organic transformations.

Safety, Handling, and Storage

Comprehensive safety data for this specific compound is limited. Therefore, the hazard profile is extrapolated from safety data sheets (SDS) of structurally similar cyclic carbonates, such as 4-methyl-1,3-dioxolan-2-one.[6][7] Standard laboratory precautions for handling chemical reagents are mandatory.

-

Hazard Identification :

-

Precautionary Measures :

-

Handling : Handle in a well-ventilated place, preferably within a chemical fume hood.[8] Avoid breathing vapors or mist.[8] Prevent contact with skin and eyes by wearing suitable protective clothing, chemical-resistant gloves (e.g., nitrile rubber), and tightly fitting safety goggles.[8][9]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated area away from incompatible materials.[7][8]

-

-

First Aid :

-

Skin Contact : Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation occurs, seek medical attention.[7][8]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[10]

-

Inhalation : Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, seek medical help.[7][8]

-

Ingestion : Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately if you feel unwell.

-

Exemplary Experimental Protocol: Nucleophilic Ring-Opening

This protocol describes a general procedure for the ring-opening of (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one with a generic primary amine (R-NH₂) to form a chiral carbamate. This reaction highlights its utility in introducing a functionalized, stereochemically defined unit.

Objective: To synthesize (S)-1-(benzylamino)-3-methoxypropan-2-yl carbamate.

Methodology:

-

Reactor Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one (1.32 g, 10 mmol).

-

Solvent Addition: Add 20 mL of anhydrous acetonitrile to the flask and stir until the starting material is fully dissolved.

-

Reagent Addition: Using a syringe, slowly add benzylamine (1.07 g, 1.1 mL, 10 mmol) to the stirred solution at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

-

Work-up: Once the reaction is complete (typically after 12-24 hours), concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield the pure carbamate product.

Causality: The choice of a polar aprotic solvent like acetonitrile facilitates the reaction between the two polar reactants. The reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon of the carbonate, leading to ring-opening. This method avoids harsh reagents and typically results in high yields with retention of stereochemistry.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the exemplary nucleophilic ring-opening protocol.

Sources

- 1. (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 2. (S)-(-)-4-(METHOXYMETHYL)-1,3-DIOXOLAN-2-ONE | 135682-18-7 [chemicalbook.com]

- 3. (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one | 135682-18-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. pure-synth.com [pure-synth.com]

- 5. calpaclab.com [calpaclab.com]

- 6. (4S)-4-methyl-1,3-dioxolan-2-one | C4H6O3 | CID 2734444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. carlroth.com [carlroth.com]

- 10. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Physical Properties of (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one is a chiral cyclic carbonate of significant interest in modern organic synthesis, particularly within the realms of pharmaceutical and materials science. Its stereodefined structure makes it a valuable C3 chiral building block, enabling the stereoselective synthesis of complex molecules. This guide provides a comprehensive overview of the key physical properties of (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one, namely its boiling point and density, and offers detailed, field-proven methodologies for their experimental determination. The accurate characterization of these fundamental properties is paramount for its effective use in reaction engineering, process development, and quality control.

Core Physical and Chemical Properties

A thorough understanding of the physicochemical characteristics of (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one is essential for its handling, application, and the design of synthetic routes.

Chemical Structure:

Caption: Chemical structure and identifiers of (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one.

Summary of Physical Properties:

The following table summarizes the key physical properties of (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one as reported in the literature. It is crucial to note that boiling points are typically reported at reduced pressures to prevent decomposition at higher temperatures.

| Property | Value | Conditions |

| Boiling Point | 105-106 °C | at 0.9 mmHg |

| 106 °C | at 0.9 mmHg[1] | |

| Density | 1.24 g/mL | at 25 °C[2] |

| 1.187 g/cm³ | at 20 °C | |

| Refractive Index | 1.437 | at 20 °C |

Experimental Determination of Physical Properties

The precise and reproducible measurement of physical properties is a cornerstone of chemical research. The following sections detail robust protocols for determining the boiling point and density of (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one.

Boiling Point Determination at Reduced Pressure

Given the relatively high boiling point of (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one at atmospheric pressure, determination under reduced pressure (vacuum distillation) is the preferred method to prevent thermal decomposition.

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding pressure.[3] By reducing the pressure above the liquid, the boiling point is lowered.[3]

Experimental Protocol:

-

Apparatus Setup: Assemble a micro-distillation apparatus equipped with a small distilling flask, a condenser, a receiving flask, and a connection to a vacuum pump and a manometer. A digital thermometer or thermocouple should be placed such that the bulb is just below the side arm of the distilling flask to accurately measure the temperature of the vapor.

-

Sample Preparation: Place a small volume (typically 1-2 mL) of (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one and a boiling chip or a magnetic stir bar into the distilling flask.

-

Evacuation: Gradually evacuate the system to the desired pressure (e.g., 0.9 mmHg). Ensure all connections are secure to prevent leaks.

-

Heating: Gently heat the distilling flask using a heating mantle or an oil bath.

-

Observation: Record the temperature at which a steady stream of condensate is observed on the thermometer bulb and in the condenser. This temperature is the boiling point at the recorded pressure.

-

Validation: For self-validation, the pressure should remain constant throughout the distillation. Fluctuations in pressure will lead to an inaccurate boiling point reading.

Caption: Workflow for reduced pressure boiling point determination.

Density Determination using a Pycnometer

The pycnometer method is a highly accurate technique for determining the density of a liquid by precisely measuring a known volume of the substance.[1][4][5]

Principle: Density is defined as mass per unit volume. A pycnometer is a flask with a precisely known volume. By weighing the pycnometer empty, filled with a reference liquid (e.g., deionized water) of known density, and filled with the sample liquid, the density of the sample can be calculated.[1]

Experimental Protocol:

-

Preparation: Thoroughly clean and dry a pycnometer of a suitable volume (e.g., 5 or 10 mL).

-

Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer with its stopper on an analytical balance (m_empty).

-

Calibration with Deionized Water:

-

Fill the pycnometer with deionized water, ensuring no air bubbles are trapped.

-

Insert the stopper, allowing excess water to escape through the capillary.

-

Equilibrate the pycnometer and its contents to a constant temperature (e.g., 20 °C) in a water bath.

-

Carefully dry the exterior of the pycnometer and weigh it (m_water).

-

The volume of the pycnometer (V) can be calculated using the known density of water at that temperature.

-

-

Measurement of Sample:

-

Empty and dry the pycnometer.

-

Fill the pycnometer with (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one.

-

Repeat the equilibration and weighing steps as with the water to obtain the mass of the pycnometer filled with the sample (m_sample).

-

-

Calculation: The density (ρ) of the sample is calculated using the following formula: ρ_sample = (m_sample - m_empty) / V

Causality and Trustworthiness: The accuracy of this method is contingent on the precise control of temperature, as density is temperature-dependent. The use of an analytical balance with high precision is also critical. Repeating the measurement multiple times and averaging the results enhances the trustworthiness of the obtained value.

Applications in Drug Development and Asymmetric Synthesis

(S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one serves as a crucial chiral synthon in asymmetric synthesis. Its utility stems from the presence of a stereocenter and multiple functional groups that can be manipulated selectively.

-

Chiral Building Block: The inherent chirality of the molecule allows for the introduction of a specific stereochemistry into a target molecule. This is of paramount importance in drug development, where the biological activity of enantiomers can differ significantly.

-

Synthesis of Bioactive Molecules: Chiral 1,3-dioxolan-2-one derivatives are precursors to a wide range of biologically active compounds, including nucleoside analogues with antiviral properties and components of complex natural products.

-

Asymmetric Transformations: The dioxolanone ring can be opened under various conditions to yield chiral 1,2-diol derivatives, which are versatile intermediates in organic synthesis.

The methoxymethyl ether group in (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one provides an additional handle for chemical modification, further expanding its synthetic utility.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one and robust methodologies for their experimental determination. For researchers, scientists, and drug development professionals, a precise understanding and accurate measurement of properties like boiling point and density are fundamental for the successful application of this important chiral building block in the synthesis of novel and complex chemical entities. The protocols and data presented herein are intended to support the rigorous scientific investigation and application of this versatile compound.

References

-

3 DENSITY DETERMINATION BY PYCNOMETER. Available at: [Link]

-

PureSynth. (S)-(-)-4-(Methoxymethyl)-13-Dioxolan-2-One 98.0%(GC). Available at: [Link]

-

Scientific Laboratory Supplies. 3 Ways to Measure Density Know-How, Hints, and More. Available at: [Link]

-

Erichsen GmbH & Co. KG. Pycnometers for Precise Density Determination. Available at: [Link]

-

University of Utah Chemical Engineering. Pycnometer. Available at: [Link]

-

ChemConnections. Boiling Point Determination. Available at: [Link]

-

Quora. How to find the boiling point of something in a different atmospheric pressure. Available at: [Link]

-

University of Calgary. Micro-boiling point measurement. Available at: [Link]

-

Boiling Point Calculator. Available at: [Link]

-

Wikipedia. Boiling point. Available at: [Link]

-

MDPI. New Chemistry of Chiral 1,3-Dioxolan-4-Ones. Available at: [Link]

-

St Andrews Research Repository. New synthetic uses for chiral 1,3-dioxolan-4-ones. Available at: [Link]

-

Hilaris Publisher. Synthetic Methods for the Construction of Chiral Molecules: Enantioselective Catalysis and Asymmetric Synthesis. Available at: [Link]

-

MDPI. Asymmetric Synthesis of Axially Chiral Molecules via Organocatalytic Cycloaddition and Cyclization Reactions. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Chiral 1,3-Dioxolan-4-ones: From Foundational Principles to Advanced Synthetic Applications

Abstract

The 1,3-dioxolan-4-one scaffold has, for nearly four decades, served as a cornerstone in synthetic chemistry.[1] Initially rising to prominence as a robust chiral auxiliary, its role has evolved dramatically, now encompassing applications as a versatile building block and a key monomer in polymer science. This technical guide provides an in-depth exploration of chiral 1,3-dioxolan-4-ones, moving beyond simple procedural descriptions to explain the underlying principles that govern their synthesis and reactivity. We will examine their function as chiral acyl anion and ketene equivalents, detail their application in stereocontrolled polymer synthesis, and provide field-proven protocols for their preparation and use, grounded in authoritative literature.

The Strategic Value of the 1,3-Dioxolan-4-one Core

Heterocyclic compounds are fundamental to organic chemistry, forming the backbone of a vast number of pharmaceuticals, agrochemicals, and materials.[2][3][4] Among these, chiral 1,3-dioxolan-4-ones hold a special place. Their utility stems from a simple yet elegant design: they are readily synthesized from enantiomerically pure α-hydroxy acids (like lactic or mandelic acid) and an aldehyde or ketone.[1][5]

This initial condensation reaction creates a new stereocenter at the C-2 position, but the stereochemistry of the parent α-hydroxy acid at C-5 dictates the facial selectivity of this addition, typically resulting in a single, pure diastereomer.[5] This process effectively "protects" or "stores" the original stereochemical information. The true power of this scaffold is realized in subsequent reactions. Deprotonation at the C-5 position temporarily erases that stereocenter to form an enolate; however, the chirality at the C-2 position acts as an internal control element, directing the approach of incoming electrophiles with remarkable diastereoselectivity.[5] This unique behavior allows these heterocycles to function as powerful chiral synthons, most notably as chiral acyl anion equivalents and chiral ketene equivalents .[5][6][7][8]

Synthesis: Establishing the Chiral Scaffold

The most common and direct route to chiral 1,3-dioxolan-4-ones is the acid-catalyzed condensation of an α-hydroxy acid with an aldehyde or ketone, a reaction that forms the core acetal or ketal structure.[9][10][11][12] The reaction is typically driven to completion by the removal of water, often using a Dean-Stark apparatus.

Diagram: General Synthesis of Chiral 1,3-Dioxolan-4-ones

Caption: General acid-catalyzed synthesis of chiral 1,3-dioxolan-4-ones.

Exemplary Synthetic Protocol: (5S)-5-methyl-1,3-dioxolan-4-one (MeDOX)

This protocol is adapted from established literature procedures for the synthesis of a common monomer used in polymer chemistry.[13]

Materials:

-

L-lactic acid (1.0 eq)

-

Paraformaldehyde (2.5 eq)

-

p-Toluenesulfonic acid (p-TsOH) (0.0005 eq)

-

Toluene

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add L-lactic acid, paraformaldehyde, a catalytic amount of p-TsOH, and toluene (approx. 0.3 M concentration of lactic acid).

-

Heat the mixture to reflux and continue for 6 hours, collecting the water generated in the Dean-Stark trap. The progress can be monitored by observing the cessation of water collection.

-

Cool the reaction mixture to room temperature and remove the toluene under reduced pressure using a rotary evaporator.

-

Dissolve the resulting crude oil in dichloromethane.

-

Transfer the DCM solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (3x) and brine (3x). Causality Note: The bicarbonate wash is critical to neutralize the acid catalyst, preventing potential product degradation or reversal of the reaction during workup.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product as a colorless oil. Purification by distillation under reduced pressure may be performed if necessary.

Table 1: Representative Syntheses of 1,3-Dioxolan-4-ones

| α-Hydroxy Acid | Aldehyde/Ketone | Catalyst | Yield | Reference |

| L-Lactic Acid | Paraformaldehyde | p-TsOH | 70% | [13] |

| L-Lactic Acid | Acetone | p-TsOH | 58% | [13] |

| (R)-Mandelic Acid | Pivalaldehyde | p-TsOH | High | [5][6] |

| (S)-Malic Acid | Pivalaldehyde | p-TsOH | Good | [14] |

Core Applications in Asymmetric Synthesis

The true synthetic utility of chiral 1,3-dioxolan-4-ones is demonstrated in their reactions, where they serve as masked chiral synthons.

Role as Chiral Acyl Anion Equivalents

The most powerful application is their use as chiral acyl anion equivalents.[5] This strategy involves the deprotonation at C-5 to form a lithium enolate, which then reacts with various electrophiles. The stereocenter at C-2, derived from the aldehyde, shields one face of the enolate, forcing the electrophile to approach from the opposite side with high diastereoselectivity.

Key Transformations:

-

Michael Additions: Conjugate additions to α,β-unsaturated systems like enones and nitroalkenes proceed with excellent stereocontrol.[5][8] This transformation was a key step in the industrial-scale synthesis of a muscarinic receptor antagonist.[5]

-

Aldol Additions: Reactions with aldehydes and ketones produce adducts with two new, highly controlled stereocenters.

-

Alkylations: Reaction with alkyl halides provides access to α-substituted α-hydroxy acids after hydrolysis.

Following the addition, the chiral auxiliary can be cleaved to reveal the desired product. This is often achieved via flash vacuum pyrolysis (FVP), which causes a retro-[2+2+2] cycloreversion, releasing the aldehyde, carbon monoxide, and the desired chiral ketone.[5]

Diagram: The Chiral Acyl Anion Equivalent Workflow

Caption: Workflow for using 1,3-dioxolan-4-ones as chiral acyl anion equivalents.

Role as Chiral Ketene Equivalents

By introducing an exocyclic double bond at the C-5 position, 5-methylene-1,3-dioxolan-4-ones can be created. These compounds serve as effective chiral ketene equivalents in pericyclic reactions.[5][6][8]

Key Transformations:

-

Diels-Alder Reactions: They react as dienophiles with dienes like cyclopentadiene to form spirocyclic adducts.[5][8]

-

1,3-Dipolar Cycloadditions: Reactions with nitrile oxides, nitrones, and diazo compounds give novel spiro heterocyclic systems.[6]

Upon thermal fragmentation (pyrolysis), these adducts can eliminate the aldehyde (e.g., pivalaldehyde) and carbon dioxide or carbon monoxide, generating a chiral product where the stereochemistry is transferred from the starting dioxolanone. For instance, pyrolysis of an epoxide derived from a Diels-Alder adduct yields a chiral epoxy ketone.[5]

Frontier Applications in Polymer Chemistry

A significant modern application of 1,3-dioxolan-4-ones is their use as monomers for Ring-Opening Polymerization (ROP).[15] This provides a powerful alternative to the traditional polymerization of lactide for producing polylactic acid (PLA) and other functional polyesters.[1][13]

The key advantage is that the polymerization proceeds with the release of a small molecule byproduct (like formaldehyde or acetone), which can allow for the synthesis of functional polymers that are otherwise difficult to access.[1]

Critically, the choice of catalyst is paramount to the success of this polymerization. While traditional catalysts can cause epimerization at the stereocenter, advanced binary organocatalytic systems have been developed.[15] These systems activate both the monomer and the initiator via hydrogen bonding, enabling controlled polymerization under mild conditions while minimizing epimerization.[15] This control allows for the synthesis of highly isotactic PLA, which has superior thermal and mechanical properties.[15]

Table 2: Organocatalyzed ROP of a Chiral 1,3-Dioxolan-4-one

| Monomer | Catalytic System | Stereoregularity (Pm) | Polymer Tm | Key Finding | Reference |

| 2,2,5-trimethyl-1,3-dioxolan-4-ones | Binary H-bond organocatalyst | 0.92 | 195.1 °C (stereocomplex) | Minimized epimerization leads to highly isotactic PLA. | [15] |

Conclusion and Outlook

From their origins as elegant tools for asymmetric synthesis, chiral 1,3-dioxolan-4-ones have demonstrated remarkable and enduring versatility. Their predictable stereochemical behavior, operational simplicity, and the stability of the heterocyclic ring make them reliable intermediates for drug development and complex molecule synthesis. The recent expansion into polymer chemistry highlights their potential to contribute to the development of sustainable and high-performance materials. Future research will likely focus on developing novel catalytic systems for both their asymmetric transformations and their polymerization, further expanding the synthetic chemist's toolkit and enabling the creation of ever more complex and functional molecules.

References

- Wang, M., Lee, S., Lee, H., & Kim, B. (2025). Highly isotactic polylactide by binary organocatalyzed polymerization of 1,3-dioxolan-4-ones. Polymer Chemistry, 16, 2284-2290.

- (2008). New synthetic uses for chiral 1,3-dioxolan-4-ones. St Andrews Research Repository.

- Request PDF. (n.d.). Chiral Heterocycles for Asymmetric Synthesis.

- Asymmetric synthesis of 1,3-dioxolanes by organocatalytic formal [3 + 2] cycloaddition via hemiacetal intermedi

- Introduction: Heterocycles. Chemical Reviews.

- Power, L. A., Slawin, A. M. Z., & Woollins, J. D. (2023). New Chemistry of Chiral 1,3-Dioxolan-4-Ones. MDPI.

- Advances in the Synthesis of Heterocyclic Compounds and Their Applic

- Mash, E. A. (n.d.). Homochiral ketals in organic synthesis. Enantioselective synthesis and absolute configuration of (-)-chokol A. The Journal of Organic Chemistry.

- Acetal. Wikipedia.

- New Chemistry of Chiral 1,3-Dioxolan-4-Ones. Semantic Scholar.

- The Enduring Versatility of 1,3-Dioxolan-4-ones: A Historical and Technical Perspective. Benchchem.

- New Chemistry of Chiral 1,3-Dioxolan-4-Ones.

- Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. PMC - NIH.

- New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. NIH.

- Cyclic Acetals and Ketals: Step by Step Reaction for Introductory Organic Chemistry. YouTube.

- Examples of 1,3‐dioxolanes derivatives in bioactive drugs.

- Synthesis of 1,3-dioxolan-4-one monomers.

- Totally stereoselective additions to 2,6-disubstituted 1,3-dioxin-4-ones (chiral acetoacetic acid derivatives). Synthetic and mechanistic aspects of remote stereoselectivity. Journal of the American Chemical Society.

- Acetal synthesis by acetalization or ring closure. Organic Chemistry Portal.

-

Recent Advances in the Synthesis of 4H-Benzo[d][15][16]oxathiin-4-ones and 4H-Benzo[d][15][16]dioxin-4-ones. MDPI.

- Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme.

- Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry.

- Heterocycles, their Synthesis and Industrial Applications: A Review.

- New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance. PubMed.

- REVIEW ON SYNTHETIC METHODS AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS. Jetir.Org.

- Stereoselective Formation of Substituted 1,3-Dioxolanes through a Three-Component Assembly during the Oxidation of Alkenes with Hypervalent Iodine(III). MDPI.

- Three-component modular synthesis of chiral 1,3-dioxoles via a Rh-catalyzed carbenic olefination cascade. Chemical Science (RSC Publishing).

- 1,3-Dioxolan-4-Ones as Promising Monomers for Aliphatic Polyesters: Metal-Free, in Bulk Prepar

- New Stereocontrolled Synthesis of Substituted Tetrahydrofurans from 1,3-Dioxolan-4-ones. Journal of the American Chemical Society.

- Diastereoselective synthesis of chiral 1,3-cyclohexadienals. PMC - NIH.

- ChemInform Abstract: Stereoselective Radical Additions Using Chiral 1,3-Dioxolanones Derived from Lactic and Malic Acid.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. jetir.org [jetir.org]

- 5. mdpi.com [mdpi.com]

- 6. New synthetic uses for chiral 1,3-dioxolan-4-ones [research-repository.st-andrews.ac.uk]

- 7. [PDF] New Chemistry of Chiral 1,3-Dioxolan-4-Ones | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Acetal - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. Acetal synthesis by acetalization or ring closure [organic-chemistry.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. 1,3-Dioxolan-4-Ones as Promising Monomers for Aliphatic Polyesters: Metal-Free, in Bulk Preparation of PLA - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Highly isotactic polylactide by binary organocatalyzed polymerization of 1,3-dioxolan-4-ones - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

A Technical Guide to the Safe Handling of (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one (CAS No: 135682-18-7), a key chiral building block in synthetic chemistry. The following sections are designed to equip laboratory personnel with the necessary knowledge to mitigate risks, respond effectively to emergencies, and ensure a safe operational environment.

Section 1: Compound Identification and Physicochemical Properties

(S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one is an organic compound valued in research and development.[1][2] Understanding its physical properties is the first step in a thorough risk assessment.

| Property | Value | Source |

| Molecular Formula | C₅H₈O₄ | [1][3] |

| Molecular Weight | 132.11 g/mol | [1][3] |

| CAS Number | 135682-18-7 | [1][4] |

| Appearance | Colorless to light yellow/orange clear liquid | [2] |

| Boiling Point | 166 °C (at atmospheric pressure); 105-106 °C (at 0.9 mmHg) | [1][3][5] |

| Density | 1.24 g/mL at 25 °C | [1][5] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [5] |

| Refractive Index | n20/D 1.437 | [1][5] |

Section 2: Hazard Identification and GHS Classification

Based on data for the corresponding R-(+)-enantiomer, which is expected to have a similar toxicological profile, this compound is classified as a hazardous substance.[3] The Globally Harmonized System (GHS) classification dictates the primary risks associated with its handling.

| Hazard Class | GHS Category | Hazard Statement | Signal Word | Pictogram |

| Skin Irritation | Category 2 | H315: Causes skin irritation | Warning | GHS07 |

| Serious Eye Irritation | Category 2 | H319: Causes serious eye irritation | Warning | GHS07 |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation | Warning | GHS07 |

Expert Interpretation of Hazards:

-

H315 (Skin Irritation): Direct contact with the skin is likely to cause redness, itching, or inflammation. Prolonged or repeated exposure can exacerbate this effect. The causality lies in the compound's ability to disrupt the lipid barrier of the skin.

-

H319 (Serious Eye Irritation): This is a significant risk. Splashes into the eye can cause substantial pain, redness, and potential damage to the cornea if not immediately and thoroughly flushed.

-

H335 (Respiratory Irritation): Inhalation of vapors or aerosols, particularly in poorly ventilated areas or when the substance is heated, can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[3]

Section 3: Risk Mitigation and the Hierarchy of Controls

A foundational principle of laboratory safety is the hierarchy of controls, which prioritizes risk mitigation strategies from most to least effective. Applying this framework is essential for creating a self-validating system of safety.

Caption: Hierarchy of controls, prioritizing engineering solutions over personal protective equipment.

Section 4: Exposure Controls and Personal Protective Equipment (PPE)

The primary goal is to prevent the chemical from contacting the user. This is achieved through a multi-layered approach combining engineering controls and appropriate PPE.

Engineering Controls:

-

Primary Handling: All procedures involving the transfer, weighing, or reaction of this compound must be conducted within a certified chemical fume hood to control vapor and aerosol exposure.[3][6]

-

Ventilation: The laboratory should have adequate general ventilation to prevent the accumulation of vapors in the ambient air.[3]

-

Safety Stations: Emergency eyewash stations and safety showers must be readily accessible and clearly marked.[7]

Personal Protective Equipment (PPE) Protocol: The selection of PPE is not arbitrary; it is a direct response to the identified hazards of skin, eye, and respiratory irritation.

Caption: Decision workflow for selecting appropriate Personal Protective Equipment (PPE).

-

Eye and Face Protection: Wear tightly fitting safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[8]

-

Skin Protection:

-

Gloves: Handle with chemical-impermeable gloves (e.g., nitrile or butyl rubber) that have been inspected for integrity before use.[3] Dispose of contaminated gloves properly after use.

-

Clothing: Wear a flame-resistant lab coat or impervious clothing to protect skin.[3] Ensure clothing is fully buttoned.

-

-

Respiratory Protection: Under normal operating conditions within a fume hood, respiratory protection is not required. If engineering controls fail or for emergency response, use a full-face respirator with a multi-purpose combination cartridge.[9][10]

Section 5: Safe Handling and Storage Procedures

Adherence to standardized procedures is critical for preventing exposure and accidents.

Standard Handling Protocol:

-

Preparation: Cordon off the work area. Ensure the fume hood is functioning correctly. Assemble all necessary equipment and PPE.

-

Aliquotting: Use non-sparking tools for all transfers to prevent ignition from static discharge.[3][9] Ground containers and receiving equipment during transfers of larger quantities.[11]

-

During Use: Avoid contact with skin and eyes.[3] Keep the container tightly closed when not in use.

-

Post-Handling: After handling, wash hands and face thoroughly.[7] Decontaminate all work surfaces and equipment.

Storage Requirements:

-

Keep the container tightly closed to prevent vapor release.[3][12]

-

Store locked up in a designated area for hazardous chemicals.[3]

-

Store separately from foodstuffs and incompatible materials such as strong oxidizing agents.[3]

Section 6: Emergency Response Protocols

Rapid and correct response during an emergency can significantly reduce the severity of an incident.

First-Aid Measures:

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[3] |

| Eye Contact | Immediately flush eyes with plenty of pure water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][7] |

| Ingestion | Rinse mouth thoroughly with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[3] |

Accidental Release/Spill Cleanup Protocol:

Caption: Decision tree for responding to an accidental spill.

-

Evacuation and Ignition Control: Evacuate non-essential personnel. Remove all sources of ignition and use spark-proof tools.[3][9]

-

Ventilation: Ensure the area is well-ventilated.

-

Containment: Prevent further leakage if it is safe to do so. Do not allow the substance to enter drains or waterways.[3][9]

-

Cleanup: Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Collect the material using non-sparking tools and place it into a suitable, closed, and labeled container for disposal.[3][6][9]

Fire-Fighting Measures:

-

Suitable Extinguishers: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[3][9]

-

Unsuitable Extinguishers: Do not use a direct water jet, as it may spread the fire.[12]

-

Hazards from Combustion: Thermal decomposition can produce toxic gases, including carbon monoxide and carbon dioxide.[12]

-

Protective Actions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][9]

Section 7: Disposal and Decontamination

Proper disposal is a legal and ethical requirement to protect human health and the environment.

Waste Disposal Protocol:

-

Containerization: Collect all waste material (including contaminated absorbent material) in suitable, closed, and clearly labeled containers.

-

Disposal Route: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[3][9] Do not discharge to sewer systems.[3]

-

Regulatory Compliance: All disposal activities must be in accordance with local, regional, and national regulations.[3][7]

Contaminated Packaging: Empty containers should be triple-rinsed (or equivalent) with a suitable solvent.[3] The rinsate should be collected and treated as hazardous waste. Rinsed containers can then be offered for recycling or reconditioning.[3]

References

-

Safety Data Sheet: 4-(Hydroxymethyl)-1,3-dioxolan-2-one. Carl ROTH. [Link]

-

(4S)-4-methyl-1,3-dioxolan-2-one. PubChem. [Link]

-

4-Methyl-1,3-dioxolan-2-one. Publisso. [Link]

-

Physical Properties of Substituted 1,3-Dioxolan-2-ones. ResearchGate. [Link]

-

Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]

Sources

- 1. (S)-(-)-4-(METHOXYMETHYL)-1,3-DIOXOLAN-2-ONE | 135682-18-7 [chemicalbook.com]

- 2. (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one | 135682-18-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 5. (R)-(+)-4-(Methoxymethyl)-1,3-dioxolan-2-one 98 185836-34-4 [sigmaaldrich.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 8. americanchemistry.com [americanchemistry.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. 羟甲基二氧杂戊环酮 | Sigma-Aldrich [sigmaaldrich.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. carlroth.com [carlroth.com]

Synonyms for (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one such as (S)-(-)-3-Methoxypropylene Carbonate

An In-depth Technical Guide to (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one: A Key Chiral Synthon for Pharmaceutical Development

Executive Summary

In the landscape of modern drug discovery and development, the demand for enantiomerically pure compounds is paramount. Chiral building blocks serve as fundamental starting points for the stereocontrolled synthesis of complex active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one, a versatile chiral synthon. We will delve into its chemical identity, physicochemical properties, synthesis, and critical applications, with a particular focus on its role in asymmetric synthesis for the pharmaceutical industry. This document is intended for researchers, chemists, and professionals in drug development who require a deep understanding of this valuable intermediate.

Chemical Identity and Nomenclature

Precise identification is critical in chemical synthesis. (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one is known by several synonyms, which can sometimes cause confusion. The following table consolidates its key identifiers to ensure clarity.

| Identifier | Value |

| Primary Name | (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one |

| Synonyms | (S)-(-)-3-Methoxypropylene Carbonate, (S)-(-)-4-(Methoxymethyl)-2-oxo-1,3-dioxolane, (4S)-4-(methoxymethyl)-1,3-dioxolan-2-one |

| CAS Number | 135682-18-7 |

| Molecular Formula | C₅H₈O₄ |

| IUPAC Name | (4S)-4-(methoxymethyl)-1,3-dioxolan-2-one |

| SMILES | COC[C@H]1COC(=O)O1 |

| InChI Key | DNSGQMOSYDHNHO-BYPYZUCNSA-N |

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, reaction conditions, and purification methods. (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one is a colorless to light yellow liquid under standard conditions. Key properties are summarized below.

| Property | Value | Source |

| Molecular Weight | 132.12 g/mol | |

| Appearance | Colorless to Light orange to Yellow clear liquid | |

| Purity | Typically >98.0% (GC) | |

| Boiling Point | 105-106 °C at 0.9 mm Hg | |

| Density | ~1.24 g/mL at 25 °C | |

| Refractive Index (n20/D) | ~1.437 |

Synthesis and Stereochemical Integrity

The utility of (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one is intrinsically linked to its stereochemistry. The "(S)" configuration is the source of chirality that is transferred during subsequent synthetic steps. Therefore, its synthesis must be highly stereoselective.

A common and environmentally conscious strategy for synthesizing cyclic carbonates involves the reaction of a diol with a carbonate precursor, such as phosgene derivatives (e.g., triphosgene) or dialkyl carbonates (e.g., dimethyl carbonate), or via the carbonation of epoxides with CO₂. For this specific chiral compound, the synthesis would logically start from an enantiopure C3 synthon, (S)-3-methoxy-1,2-propanediol.

The causality behind this choice is fundamental: to achieve a high enantiomeric excess (ee%) in the final product, the chirality must be introduced from the start using a resolved starting material. The subsequent cyclization reaction does not affect the existing stereocenter.

Methodological & Application

The (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one Auxiliary: A Comprehensive Guide to Stereoselective Synthesis

In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds remains a paramount objective, particularly in the realms of pharmaceutical development and natural product synthesis. Chiral auxiliaries have emerged as a robust and reliable strategy to impart stereocontrol in carbon-carbon bond-forming reactions. This guide provides an in-depth exploration of (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one , a versatile chiral auxiliary, offering detailed application notes, experimental protocols, and an analysis of the stereochemical outcomes it governs.

(S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one is a chiral building block derived from glycerol, valued for its ability to direct the stereoselective alkylation, aldol addition, and cycloaddition reactions of prochiral substrates. Its distinct structural feature, the methoxymethyl ether at the C4 position, plays a crucial role in establishing a biased chiral environment, leading to high diastereoselectivity in the formation of new stereocenters.

Core Principles of Stereocontrol

The stereodirecting power of (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one is rooted in its ability to form a rigid, chelated transition state. Upon N-acylation and subsequent enolization, the lithium or boron enolate can adopt a conformation where the metal ion is coordinated to both the enolate oxygen and the ether oxygen of the methoxymethyl side chain. This chelation, in conjunction with the inherent steric bulk of the auxiliary, effectively blocks one face of the enolate, compelling the electrophile to approach from the less hindered face. This mechanistic principle is a recurring theme in the applications discussed below.

Application I: Diastereoselective Alkylation of Enolates

The alkylation of enolates derived from N-acyl-(S)-(-)-4-(methoxymethyl)-1,3-dioxolan-2-one provides a reliable method for the asymmetric synthesis of α-substituted carboxylic acids. The high level of stereocontrol is achieved through the formation of a rigid lithium enolate, where the methoxymethyl group dictates the trajectory of the incoming electrophile.

Mechanistic Rationale: Chelation-Controlled Alkylation

The stereochemical outcome of the alkylation is rationalized by the formation of a five-membered chelated intermediate. Deprotonation with a strong base like lithium diisopropylamide (LDA) generates a lithium enolate. The lithium cation is coordinated by both the enolate oxygen and the ether oxygen of the methoxymethyl group. This rigidifies the conformation of the enolate, and the steric bulk of the dioxolanone ring effectively shields the si-face. Consequently, the alkyl halide approaches from the less hindered re-face, leading to the observed diastereomer.

Protocol: Asymmetric Alkylation of N-Propionyl-(S)-(-)-4-(methoxymethyl)-1,3-dioxolan-2-one

This protocol describes the alkylation of the propionyl derivative with benzyl bromide.

1. Preparation of N-Propionyl-(S)-(-)-4-(methoxymethyl)-1,3-dioxolan-2-one:

-

To a solution of (S)-(-)-4-(methoxymethyl)-1,3-dioxolan-2-one (1.0 equiv) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.05 equiv) dropwise.

-

Stir the mixture for 30 minutes at -78 °C.

-

Add propionyl chloride (1.1 equiv) dropwise and allow the reaction to warm to room temperature overnight.

-

Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

2. Diastereoselective Alkylation:

-

To a solution of diisopropylamine (1.2 equiv) in anhydrous THF at -78 °C, add n-butyllithium (1.1 equiv) dropwise. Stir for 30 minutes at 0 °C to generate LDA.

-

Cool the LDA solution to -78 °C and add a solution of N-propionyl-(S)-(-)-4-(methoxymethyl)-1,3-dioxolan-2-one (1.0 equiv) in anhydrous THF dropwise.

-

Stir for 1 hour at -78 °C to ensure complete enolate formation.

-

Add benzyl bromide (1.5 equiv) dropwise.

-

Stir the reaction mixture at -78 °C for 4 hours and then allow it to warm to room temperature overnight.

-

Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography to isolate the alkylated product.

3. Auxiliary Cleavage:

-

Dissolve the purified alkylated product (1.0 equiv) in a 3:1 mixture of THF and water.

-

Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 equiv), followed by a solution of lithium hydroxide monohydrate (2.0 equiv) in water.

-

Stir the mixture at 0 °C for 2 hours.

-

Quench the reaction with an aqueous solution of Na₂SO₃.

-

Extract the aqueous layer with dichloromethane to recover the chiral auxiliary.

-

Acidify the aqueous layer to pH ~2 with 1M HCl and extract with ethyl acetate to obtain the chiral α-benzylpropionic acid.

| Electrophile (R-X) | Diastereomeric Excess (d.e.) | Yield (%) |

| Benzyl bromide | >95% | 85-95 |

| Allyl iodide | >95% | 80-90 |

| Methyl iodide | >90% | 88-96 |

| n-Butyl iodide | >95% | 82-92 |

Table 1. Representative results for the diastereoselective alkylation of N-propionyl-(S)-(-)-4-(methoxymethyl)-1,3-dioxolan-2-one. Data are representative values from analogous systems and should be considered as expected outcomes.

Application II: Asymmetric Aldol Reactions

The N-acyl derivatives of (S)-(-)-4-(methoxymethyl)-1,3-dioxolan-2-one are excellent substrates for diastereoselective aldol reactions, yielding syn-aldol products with high stereocontrol. The stereochemical outcome is dictated by the formation of a rigid, chelated boron enolate.

Mechanistic Rationale: The Zimmerman-Traxler Model

The observed syn-stereoselectivity is rationalized by the Zimmerman-Traxler model for boron-mediated aldol reactions. The reaction proceeds through a six-membered, chair-like transition state. The boron enolate, formed by the reaction with a dialkylboron triflate, adopts a Z-configuration. In the transition state, the aldehyde substituent (R) occupies an equatorial position to minimize 1,3-diaxial interactions. The chiral auxiliary, via chelation between the boron, the enolate oxygen, and the methoxymethyl ether oxygen, creates a highly organized and rigid structure. This conformation directs the aldehyde to attack the re-face of the enolate, leading to the formation of the syn-aldol adduct.